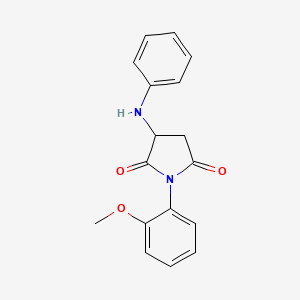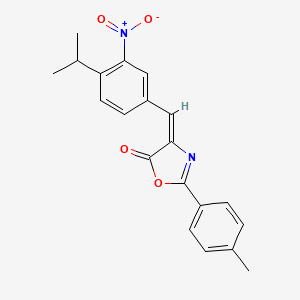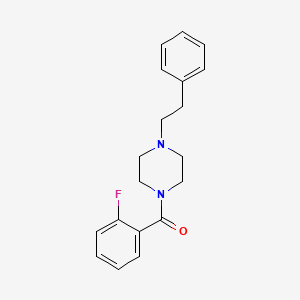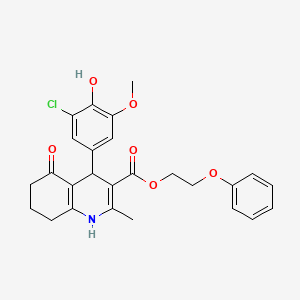![molecular formula C25H31N3O7S2 B5110612 2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)
2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime, also known as DBSO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBSO is a fluorescent probe that can be used to detect reactive oxygen species (ROS) in biological systems.
Mechanism of Action
2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime works by reacting with ROS to form a fluorescent adduct. The fluorescence intensity of the adduct is proportional to the amount of ROS present in the sample. This compound is selective for detecting ROS such as hydroxyl radical, peroxynitrite, and singlet oxygen, which are known to be involved in various pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and non-cytotoxic to cells at low concentrations. However, at high concentrations, this compound can interfere with cellular functions and induce cell death. Therefore, it is important to use this compound at appropriate concentrations in experiments.
Advantages and Limitations for Lab Experiments
2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime has several advantages over other ROS probes, such as high sensitivity, selectivity, and stability. This compound can be used in various biological samples, including cells, tissues, and organs. However, this compound has some limitations, such as the requirement for a fluorescent microscope or flow cytometer for detection, and the potential interference with other fluorescent molecules in the sample.
Future Directions
There are several future directions for 2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime research. One direction is to develop new derivatives of this compound with improved properties, such as higher sensitivity and selectivity for specific ROS. Another direction is to apply this compound in vivo to study ROS dynamics in animal models of diseases. Furthermore, this compound can be used in combination with other probes to study multiple aspects of cellular functions, such as redox signaling and metabolism.
In conclusion, this compound is a promising fluorescent probe for detecting ROS in biological systems. Its unique properties make it a valuable tool for understanding the underlying mechanisms of various diseases. Further research is needed to fully explore the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime involves the reaction of 2,7-dibromo-9H-fluorene with morpholine and dimethylsulfamoyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain this compound. The overall yield of this compound is around 25% to 30%, and the purity can be improved by recrystallization.
Scientific Research Applications
2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime has been widely used as a fluorescent probe to detect ROS in biological systems. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. Therefore, the detection of ROS is crucial for understanding the underlying mechanisms of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
N-[2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O7S2/c1-15-11-27(12-16(2)34-15)36(30,31)19-5-7-21-22-8-6-20(10-24(22)25(26-29)23(21)9-19)37(32,33)28-13-17(3)35-18(4)14-28/h5-10,15-18,29H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCROUKEBKDVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)



![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)

